3-(2,2,2-Trifluoroethoxy)piperidine
Overview
Description
3-(2,2,2-Trifluoroethoxy)piperidine is a chemical compound with the molecular formula C7H12F3NO and a molecular weight of 183.17 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-(2,2,2-Trifluoroethoxy)piperidine consists of a piperidine ring attached to a trifluoroethoxy group . The InChI code for this compound is 1S/C7H12F3NO/c8-7(9,10)5-12-6-2-1-3-11-4-6/h6,11H,1-5H2 .Physical And Chemical Properties Analysis
3-(2,2,2-Trifluoroethoxy)piperidine is a liquid at room temperature .Scientific Research Applications
Piperidine Derivatives in Drug Discovery
Piperidine and its derivatives are pivotal in the rational design of drugs due to their presence in a wide range of therapeutic agents. Modifications to the piperidine nucleus, such as the introduction of a trifluoroethoxy group, can significantly impact the medicinal potential of the resultant molecules. This adaptability allows for the exploration of piperidine-based molecules across various therapeutic areas, including antipsychotic, antihistamine, anticancer, antiviral, and anti-inflammatory agents. The flexibility of the piperidine scaffold in drug discovery underscores its importance in the development of new pharmacophores (Rathi et al., 2016).
Piperidine Alkaloids in Natural Products
Piperidine alkaloids, found in plants like Pinus and other conifers, hold considerable medicinal importance. These compounds exhibit a range of biological activities, suggesting the therapeutic potential of piperidine derivatives. The structural diversity of piperidine alkaloids, potentially including modifications like trifluoroethoxy substitution, offers a rich source for drug discovery and development. The exploration of these alkaloids has led to insights into various clinical applications, emphasizing the significance of piperidine structures in medicinal chemistry (Singh et al., 2021).
Synthesis and Applications in Organic Chemistry
The structural modification of piperidine, including the addition of trifluoroethoxy groups, is crucial for developing new organic synthesis strategies. These modifications enable the creation of complex molecules with potential applications in pharmaceuticals and materials science. The versatility of piperidine derivatives in synthesis highlights their role in advancing organic chemistry and developing new therapeutic agents (Philip et al., 2020).
Safety And Hazards
properties
IUPAC Name |
3-(2,2,2-trifluoroethoxy)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)5-12-6-2-1-3-11-4-6/h6,11H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGONXZZCBEARG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2,2-Trifluoroethoxy)piperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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